molecular formula C6H7NO2 B7777611 (Z)-1-(furan-2-yl)ethanone oxime

(Z)-1-(furan-2-yl)ethanone oxime

Cat. No.: B7777611
M. Wt: 125.13 g/mol
InChI Key: RCUXWEHXMOUJCX-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(furan-2-yl)ethanone oxime is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Synthesis : The enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, derived from 2,2,2-trifluoro-1-furan-2-yl-ethanone, are important chiral building blocks. Their synthesis with high enantiomeric excess demonstrates the potential in asymmetric synthesis and chiral chemistry (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

  • Photoinduced Direct Oxidative Annulation : Photoinduced oxidative annulation using furan and thiophen-2-yl substrates, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, allows for the creation of highly functionalized polyheterocyclic compounds. This process involves excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).

  • Inhibitors in Medicinal Chemistry : Furan derivatised benzothiazepine analogues, synthesized starting from 1-(furan-2-yl)ethanone, showed potential as VRV-PL-8a and H+/K+ ATPase inhibitors, indicating their relevance in the treatment of inflammatory disorders (Lokeshwari et al., 2017).

  • Antibacterial Activity : Novel pyrazole derivatives synthesized from 1-(furan-2-yl)ethanone have been evaluated for antibacterial activity. Molecular docking studies suggest potential binding sites on bacterial proteins (Khumar et al., 2018).

  • Antitubercular Agents : Derivatives of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone have demonstrated significant antitubercular activity (Bhoot, Khunt, & Parekh, 2011).

  • Biocidal Properties : Fluoro-Boron complexes using ligands like 1-(furan-2-yl)ethanone have shown potential as fungicides and bactericides, demonstrating the material's biocidal properties (Saxena & Singh, 1994).

  • Optical Properties in Material Science : Studies on the optical properties of furanic and thiophenic ethane-1,2-diones, including di-furan-2-yl-ethane-1,2-dione, contribute to the understanding of electronic polarizability and hyperpolarizabilities, relevant in the field of material science (Lukes et al., 2003).

  • Synthesis in Organic Chemistry : The indium-mediated Reformatsky reactions of 2,2-difluoro-2-halo-1-furan-2-yl ethanones in aqueous media demonstrate a method for synthesizing α,α-difluoro-β-hydroxy ketones (Chung, Higashiya, & Welch, 2001).

Properties

IUPAC Name

(NZ)-N-[1-(furan-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXWEHXMOUJCX-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5007-50-1
Record name 2-Acetylfuran oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(furan-2-yl)ethanone oxime
Reactant of Route 2
(Z)-1-(furan-2-yl)ethanone oxime
Reactant of Route 3
(Z)-1-(furan-2-yl)ethanone oxime
Reactant of Route 4
(Z)-1-(furan-2-yl)ethanone oxime
Reactant of Route 5
(Z)-1-(furan-2-yl)ethanone oxime
Reactant of Route 6
(Z)-1-(furan-2-yl)ethanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.